ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Thieno[3,4-d]pyridazine backbone: A fused bicyclic system combining thiophene and pyridazine rings, providing a planar structure conducive to π-π stacking interactions.
- Substituents: A 4-chlorophenoxyacetamido group at position 5, introducing electron-withdrawing chlorine and ether-oxygen flexibility. A 4-methoxyphenyl group at position 3, contributing electron-donating methoxy effects. An ethyl carboxylate ester at position 1, enhancing solubility in organic media.
This compound’s design likely targets enzyme inhibition or receptor modulation, leveraging substituent electronic profiles and steric bulk for selectivity .
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S/c1-3-33-24(31)21-18-13-35-22(26-19(29)12-34-17-8-4-14(25)5-9-17)20(18)23(30)28(27-21)15-6-10-16(32-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOMEHXKZUOOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting with the preparation of the thieno[3,4-d]pyridazine core. This core can be synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heterocycle Variations
The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs with alternative heterocyclic systems:
Key Findings :
- Thieno[3,4-d]pyridazine derivatives (target and ) prioritize planar geometry for intermolecular interactions, whereas pyrazolo-pyrimidines () offer nitrogen-rich sites for hydrogen bonding.
- Substituent choice (e.g., CF₃ in vs. Cl in the target) modulates electronic and steric effects, influencing target affinity and pharmacokinetics .
Substituent Electronic Effects
The 4-chlorophenoxy and 4-methoxyphenyl groups create a mixed electronic profile:
- 4-Methoxyphenyl : Electron-donating (+M) methoxy group, counterbalancing Cl effects to prevent excessive electrophilicity.
Comparison with :
- Replacement of 4-chlorophenoxy with 4-trifluoromethylphenyl introduces a stronger -I effect (CF₃ > Cl), increasing hydrophobicity and resistance to oxidative metabolism .
- 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl : Methoxy’s +M effect enhances electron density on the aromatic ring, contrasting with CF₃’s electron-deficient character.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Maintain precise temperature control (e.g., 50–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions, particularly during amide bond formation and cyclization steps .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, and ethanol for esterification steps to improve reaction efficiency .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate the pure product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenoxy and 4-methoxyphenyl groups). Look for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~165 ppm), and thieno[3,4-d]pyridazine core signals .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethoxy group, m/z ~–73) .
Advanced: How can researchers investigate the structure-activity relationships (SAR) of derivatives to identify pharmacophores?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or altering the chlorophenoxy group). Compare biological activities (e.g., enzyme inhibition, receptor binding) using standardized assays .
- Pharmacophore Mapping : Perform 3D-QSAR studies (e.g., CoMFA/CoMSIA) to correlate substituent electronic/steric properties with activity. Use molecular docking to identify critical interactions (e.g., hydrogen bonding with adenosine receptors) .
- Data Analysis : Apply multivariate regression to rank substituent contributions. Prioritize derivatives with >50% activity retention and low cytotoxicity (IC₅₀ > 10 µM) .
Advanced: What experimental strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1% affecting cell viability) .
Advanced: What computational methods predict binding interactions with adenosine receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor complexes. Focus on conserved residues (e.g., His264, Asn253 in A₂A receptor) for hydrogen bonding and π-π stacking with the thieno[3,4-d]pyridazine core .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model). Analyze RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) to prioritize stable complexes .
- Pharmacophore Screening : Use ZINCPharmer to identify analogs with similar interaction profiles .
Advanced: How can the compound’s stability under physiological conditions be evaluated systematically?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stressors:
- Plasma Stability : Incubate with human plasma (37°C, 1–4 hrs). Quench with acetonitrile, then quantify parent compound via LC-MS/MS. Stability >80% at 1 hr is favorable for in vivo studies .
- Thermal Analysis : Perform DSC/TGA to determine melting point (expected >200°C) and decomposition profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
